Phenylfluorone
Overview
Description
Phenylfluorone is an organic compound with the molecular formula C19H12O5. It is a member of the fluorone family and is known for its vibrant orange to brown-red color. This compound is primarily used as an analytical reagent for the spectrophotometric determination of various heavy metals, including copper, germanium, and molybdenum .
Mechanism of Action
Target of Action
Phenylfluorone is primarily used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table . It forms a complex with these metal ions, resulting in a change in fluorescence intensity . This makes it a valuable tool in the detection and quantification of these metals.
Mode of Action
The interaction of this compound with its targets involves the formation of a complex between the compound and the metal ion of interest . This interaction results in a change in the fluorescence intensity of the compound, which can be measured and used to determine the concentration of the metal ion .
Pharmacokinetics
Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich tissues. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The primary result of this compound’s action is the change in fluorescence intensity when it forms a complex with a metal ion . This change can be measured and used to determine the concentration of the metal ion in a sample . On a molecular and cellular level, the effects of this compound would depend on the specific metal ions present and their roles in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s ability to form complexes with metal ions and may influence the accuracy of measurements made using this compound
Biochemical Analysis
Biochemical Properties
Phenylfluorone plays a significant role in biochemical reactions due to its ability to interact with metal ions. It forms colored complexes with metals such as germanium, tin, and copper, which can be detected and quantified using spectrophotometric methods . The interaction between this compound and metal ions involves the formation of coordination bonds, where the hydroxyl groups of this compound act as ligands, binding to the metal ions. This property makes this compound an essential reagent in the analysis of metal concentrations in various samples.
Cellular Effects
This compound has been studied for its effects on cellular processes, particularly in the context of dye-sensitized solar cells (DSSCs). When used as a dye in DSSCs, this compound enhances the absorption of light and improves the efficiency of the cells . The compound’s interaction with the mesoporous titanium dioxide layer in DSSCs leads to the excitation of electrons, which are then injected into the conduction band of titanium dioxide, facilitating the generation of electrical energy. This process highlights this compound’s potential in renewable energy applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. The hydroxyl groups of this compound bind to the metal ions, creating stable complexes that can be detected spectrophotometrically . This binding interaction is crucial for the compound’s role in metal ion detection and quantification. Additionally, this compound’s ability to interact with the mesoporous titanium dioxide layer in DSSCs involves the adsorption of the dye molecules onto the titanium dioxide surface, leading to the excitation of electrons and subsequent energy generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are important considerations. Studies have shown that this compound is relatively stable under controlled conditions, but its stability can be affected by factors such as light exposure and temperature . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and degradation are critical for its reliable use in biochemical assays and DSSCs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phenylfluorone involves several steps:
Dissolution of Benzenetriol Triacetate: Benzenetriol triacetate is dissolved in an acidified aqueous ethanolic solution composed of ethanol, water, and sulfuric acid.
Addition of Phenyl Aldehyde: Phenyl aldehyde is added to the solution and stirred, followed by a period of light exclusion to obtain a sulfuric acid this compound mixed solution.
Crystallization: The mixed solution is filtered to obtain the crystallization of sulfuric acid this compound.
Neutralization: The crystallized sulfuric acid this compound is dissolved in water and neutralized with sodium hydroxide, resulting in the precipitation of orange this compound.
Purification: The this compound precipitation is washed with ethanol and vacuum-dried to obtain pure this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for larger scales. The process involves precise control of reaction conditions to ensure high yield and purity. The use of Soxhlet extraction and recrystallization techniques helps in removing impurities and achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenylfluorone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylmalonic acid when reacted with malonic acid.
Reduction: It can participate in redox reactions, acting as a chemical probe for studying redox potentials.
Common Reagents and Conditions:
Oxidation: Malonic acid is commonly used as a reagent for oxidation reactions involving this compound.
Complex Formation: Cetylpyridinium chloride is used to facilitate the formation of complexes with heavy metals.
Major Products:
Phenylmalonic Acid: Formed from the oxidation of this compound with malonic acid.
Metal Complexes: Formed with heavy metals such as copper, germanium, and molybdenum.
Scientific Research Applications
Phenylfluorone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyrocatechol Violet
- Alizarin
Phenylfluorone’s versatility and effectiveness in various applications highlight its importance in scientific research and industrial processes.
Properties
IUPAC Name |
2,6,7-trihydroxy-9-phenylxanthen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCFOUBAMGLLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061355 | |
Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |
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Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 9-Phenyl-2,3-7-trihydroxy-6-fluorone | |
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CAS No. |
975-17-7 | |
Record name | Phenylfluorone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=975-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluorone black | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000975177 | |
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Record name | Phenylfluorone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66463 | |
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Record name | Phenylfluorone | |
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Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
Source | EPA DSSTox | |
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Record name | 2,6,7-trihydroxy-9-phenylxanthen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.319 | |
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Record name | PHENYLFLUORONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73861AE9L7 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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